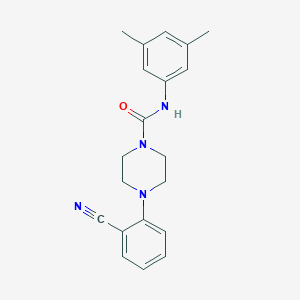![molecular formula C17H20N2O2 B7519182 2-cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione](/img/structure/B7519182.png)
2-cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione, commonly known as CIDI, is a chemical compound that has been of interest to researchers due to its unique chemical structure and potential applications in various fields. CIDI belongs to the class of isoquinoline derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of CIDI is not fully understood, but studies have suggested that it inhibits the activity of COX-2 by binding to its active site. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting the activity of COX-2, CIDI reduces the production of prostaglandins and thereby reduces inflammation. CIDI has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
CIDI has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In animal studies, CIDI has been found to reduce inflammation and pain in models of arthritis and colitis. CIDI has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, CIDI has been found to exhibit anti-viral activity against herpes simplex virus type 1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CIDI is its relatively high yield and purity. CIDI can be synthesized using a simple and efficient method, and the resulting product can be purified through recrystallization. Another advantage of CIDI is its wide range of potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
One limitation of CIDI is its limited solubility in water, which can make it difficult to use in some experiments. In addition, the mechanism of action of CIDI is not fully understood, which can make it difficult to optimize its use in certain applications.
Direcciones Futuras
There are several future directions for research on CIDI. One direction is to further investigate its mechanism of action, particularly its interaction with COX-2. Another direction is to explore its potential applications in other fields, such as nanotechnology and electrochemistry. Finally, further studies are needed to optimize the synthesis and purification of CIDI and to develop new derivatives with improved properties.
Métodos De Síntesis
The synthesis of CIDI involves the reaction of 2-cyclohexyl-4,5-dihydro-1H-imidazole-1-carboxylic acid with phthalic anhydride in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain CIDI. The yield of CIDI is relatively high, and the purity can be increased through recrystallization.
Aplicaciones Científicas De Investigación
CIDI has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, CIDI has been found to exhibit anti-inflammatory and anti-cancer properties. Studies have shown that CIDI inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response and is overexpressed in many types of cancer. CIDI has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In organic synthesis, CIDI has been used as a building block for the synthesis of various bioactive compounds. For example, CIDI has been used as a precursor for the synthesis of 2-cyclohexyl-4,5-dihydro-1H-imidazole-1-carboxylic acid derivatives, which have been found to exhibit anti-viral activity.
In material science, CIDI has been used as a dopant for the synthesis of conducting polymers. Studies have shown that CIDI improves the electrical conductivity and stability of the resulting polymers.
Propiedades
IUPAC Name |
2-cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-16-15-10-12-6-4-5-7-13(12)11-18(15)17(21)19(16)14-8-2-1-3-9-14/h4-7,14-15H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXLZVLYOCZOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3CC4=CC=CC=C4CN3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[4-Chloro-3-[(2-methoxyphenyl)sulfamoyl]phenyl]sulfamoyl]benzoic acid](/img/structure/B7519102.png)
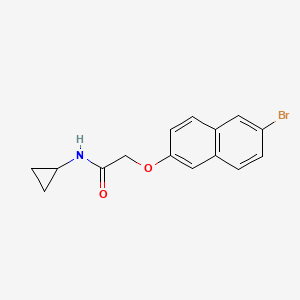
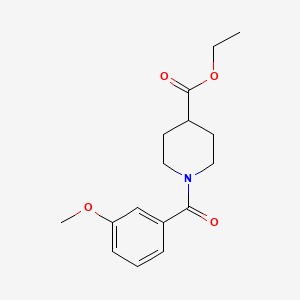


![3-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]sulfanyl-4-(3-methoxypropyl)-1H-1,2,4-triazol-5-one](/img/structure/B7519150.png)
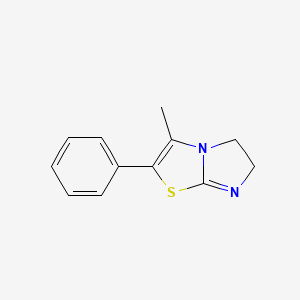
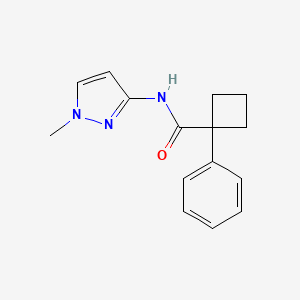
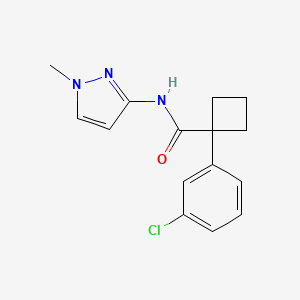
![2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7519186.png)
![4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-fluorobenzenesulfonamide](/img/structure/B7519199.png)
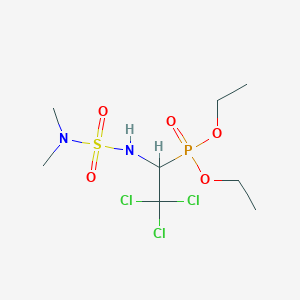
![2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B7519219.png)
